

# Comprehensive Analytical Characterization of 1-(4-Bromophenyl)cyclopropanecarbonitrile

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## Compound of Interest

Compound Name:	1-(4-Bromophenyl)cyclopropanecarbonitrile
Cat. No.:	B056158

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**Abstract:** This guide provides a comprehensive suite of analytical methodologies for the thorough characterization of **1-(4-Bromophenyl)cyclopropanecarbonitrile** (CAS No. 124276-67-1), a key building block in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Ensuring the identity, purity, and stability of this intermediate is critical for the quality and safety of final products. The protocols herein are designed to be robust and self-validating, integrating spectroscopic, chromatographic, and thermal analysis techniques. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute but also adapt these methods for their specific needs.

## Introduction and Physicochemical Overview

**1-(4-Bromophenyl)cyclopropanecarbonitrile** is a bifunctional molecule featuring a brominated aromatic ring and a strained cyclopropane nitrile moiety. This unique structure makes it a valuable intermediate for introducing complex scaffolds in drug discovery, particularly through cross-coupling reactions facilitated by the bromine atom.<sup>[1]</sup> Rigorous analytical characterization is paramount to confirm its structural integrity and quantify its purity, as even minor impurities can have significant downstream effects on reaction yields, impurity profiles, and the biological activity of the final compounds.

This document outlines a multi-technique approach for a complete Certificate of Analysis (CoA), covering structural elucidation, purity assessment, and thermal stability.

Property	Value	Source(s)
CAS Number	124276-67-1	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	[2][3][5]
Molecular Weight	222.08 g/mol	[3][5]
Appearance	Off-white to light yellow solid	[6] (by analogy),[5]
Melting Point	~84 °C	[2]
Topological Polar Surface Area	23.8 Å <sup>2</sup>	[3]

## Structural Elucidation and Identification

The primary objective is the unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and FTIR spectroscopy provides orthogonal data points to establish identity with high confidence.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Principle:** NMR spectroscopy is the definitive technique for determining the carbon-hydrogen framework of an organic molecule. <sup>1</sup>H NMR identifies the number and connectivity of protons, while <sup>13</sup>C NMR provides information on the carbon backbone. For **1-(4-Bromophenyl)cyclopropanecarbonitrile**, NMR confirms the presence and substitution pattern of the aromatic ring and the integrity of the cyclopropane group.

**Protocol:** <sup>1</sup>H and <sup>13</sup>C NMR Analysis

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide (DMSO-d<sub>6</sub>). Causality: CDCl<sub>3</sub> is a standard, non-protic solvent for many organic molecules; however, if solubility is an issue, DMSO-d<sub>6</sub> is a more polar alternative.
- **Instrument Setup:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition:
  - Acquire data over a spectral width of 0-12 ppm.
  - Use a 30-degree pulse angle with a relaxation delay of 2 seconds.
  - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire data over a spectral width of 0-200 ppm.
  - Use a proton-decoupled pulse sequence.
  - Accumulate a sufficient number of scans (typically >512) for adequate signal, as the  $^{13}\text{C}$  nucleus is much less sensitive than  $^1\text{H}$ .
- Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the  $^1\text{H}$  spectrum to the residual solvent peak ( $\text{CDCl}_3$ : 7.26 ppm) and the  $^{13}\text{C}$  spectrum accordingly ( $\text{CDCl}_3$ : 77.16 ppm).

#### Expected Results and Interpretation:

$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	Predicted Shift (ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~7.55	Doublet (d)	2H	2 protons ortho to Bromine
Aromatic Protons	~7.35	Doublet (d)	2H	2 protons meta to Bromine
Cyclopropane Protons	~1.80	Multiplet (m)	2H	$\text{CH}_2$ (diastereotopic)
Cyclopropane Protons	~1.50	Multiplet (m)	2H	$\text{CH}_2$ (diastereotopic)

<sup>13</sup> C NMR (100 MHz, CDCl <sub>3</sub> )	Predicted Shift (ppm)	Assignment
Aromatic Carbon	~135	C-CN (ipso)
Aromatic Carbon	~132	2x CH (meta to Br)
Aromatic Carbon	~128	2x CH (ortho to Br)
Aromatic Carbon	~123	C-Br (ipso)
Nitrile Carbon	~120	C≡N
Cyclopropane Carbon	~25	2x CH <sub>2</sub>
Quaternary Carbon	~18	C (quaternary)

Note: The cyclopropane protons are chemically non-equivalent and will exhibit complex splitting patterns (AA'BB' system).

## Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, confirming the molecular weight and providing information about elemental composition. For this compound, the most critical diagnostic feature is the isotopic signature of bromine. Bromine has two stable isotopes, <sup>79</sup>Br and <sup>81</sup>Br, in nearly equal abundance (50.69% and 49.31%, respectively), which results in a characteristic pair of peaks (M and M+2) of almost identical intensity separated by 2 Da.<sup>[7]</sup>

### Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for assessing volatile impurities and confirming identity.

- Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
- GC Conditions:
  - Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film). Causality: A non-polar DB-5 column is a robust general-purpose column suitable for a wide range of semi-volatile organic compounds.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector: 250 °C, Split mode (e.g., 50:1).
- Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
- MS Conditions:
  - Ionization Mode: Electron Impact (EI) at 70 eV. Causality: EI is a standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching.[\[8\]](#)
  - Mass Range: Scan from m/z 40 to 400.
  - Source Temperature: 230 °C.

#### Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is useful for non-volatile impurities and provides a softer ionization, often preserving the molecular ion.

- Sample Preparation: Prepare a 100 µg/mL solution in 50:50 acetonitrile:water.
- LC Conditions: Use the HPLC method described in Section 3.1.
- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Mass Range: Scan from m/z 100 to 500.
  - Source Parameters: Optimize capillary voltage, gas flow, and temperatures for the specific instrument.

#### Expected Results:

- Molecular Ion: A prominent cluster of peaks will be observed for the molecular ion  $[M]^+$ . The two most intense peaks will be at m/z 221 (for  $C_{10}H_8^{79}BrN$ ) and m/z 223 (for  $C_{10}H_8^{81}BrN$ ) in

a ~1:1 ratio.

- Fragmentation: In EI-MS, common fragments would include loss of the bromine atom ( $[M-Br]^+$ ) and fragmentation of the cyclopropane ring.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and straightforward technique to confirm the presence of the nitrile and aromatic moieties.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.
- Data Acquisition: Record the spectrum from 4000 to 400  $\text{cm}^{-1}$ .
- Background Correction: Perform a background scan of the clean, empty ATR crystal before analyzing the sample.
- Data Analysis: Identify the characteristic absorption bands.

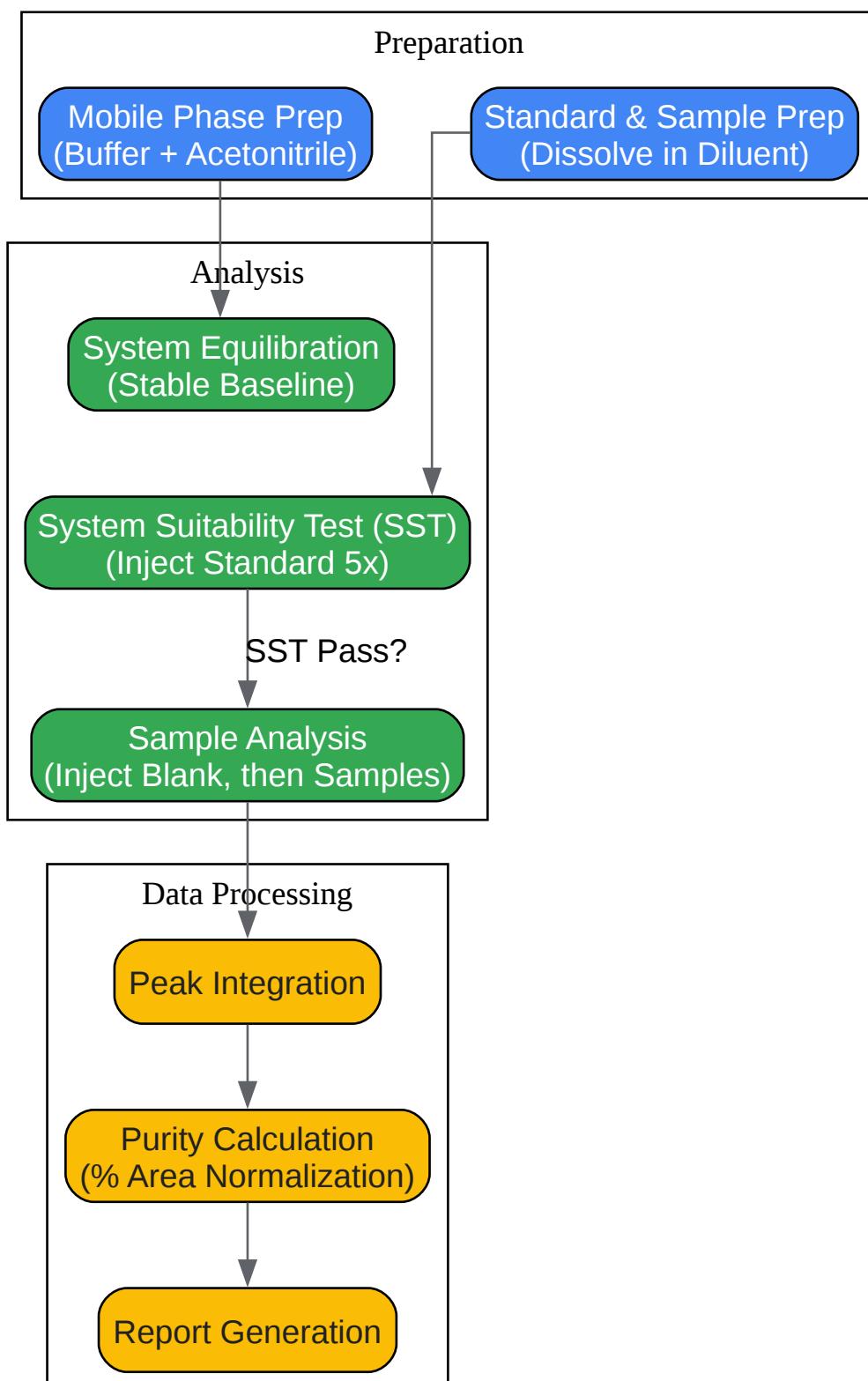
Expected Characteristic Peaks:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
~3050	C-H Stretch	Aromatic
~2950	C-H Stretch	Cyclopropane
~2240	C≡N Stretch	Nitrile
~1590, 1485	C=C Stretch	Aromatic Ring
~1070, 1010	C-Br Stretch	Aryl Bromide
~820	C-H Bend	p-disubstituted aromatic

## Purity Determination and Impurity Profiling

## High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC (RP-HPLC) is the industry-standard method for quantifying the purity of active pharmaceutical ingredients (APIs) and intermediates.<sup>[9]</sup> It separates the main compound from process-related impurities and degradation products based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

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